molecular formula C12H25N3O5 B605457 Amino-PEG2-t-Boc-hydrazide CAS No. 2100306-60-1

Amino-PEG2-t-Boc-hydrazide

Cat. No. B605457
M. Wt: 291.35
InChI Key: UDVYFYDWDLXHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG2-t-Boc-hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .


Molecular Structure Analysis

The molecular formula of Amino-PEG2-t-Boc-hydrazide is C12H25N3O5 . The molecular weight is 291.4 g/mol .


Chemical Reactions Analysis

The amino group in Amino-PEG2-t-Boc-hydrazide is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .


Physical And Chemical Properties Analysis

The molecular formula of Amino-PEG2-t-Boc-hydrazide is C12H25N3O5 . The molecular weight is 291.4 g/mol . It is stored at -20°C .

Scientific Research Applications

Application 1: Protein Chemical Synthesis

  • Scientific Field: Protein Chemistry
  • Summary of Application: Protein chemical synthesis offers useful and otherwise-difficulty-to-obtain biomacromolecules for biological and pharmaceutical studies . Recently, the hydrazide chemistry has drawn attentions in this field as peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
  • Methods of Application: Besides being a traditional bioorthogonal chemical handle, a hydrazide group can serve as a readily accessible precursor of a thioester . This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
  • Results or Outcomes: Several examples of protein chemical synthesis using peptide hydrazides as key intermediates are described .

Application 2: Metabolite Patterns of Carbonic Anhydrase Inhibitors

  • Scientific Field: Doping Control in Sports
  • Summary of Application: The two carbonic anhydrase inhibitors brinzolamide (BA) and dorzolamide (DA) are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .
  • Methods of Application: The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .
  • Results or Outcomes: Preliminary results showed that the metabolism of BA and DA differs for the different application routes .

General Use of Amino-PEG2-t-Boc-hydrazide Amino-PEG2-t-Boc-hydrazide is a PEG reagent containing an amino group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

This reagent is commonly used in bioconjugation reactions, where the amino group can react with various functional groups, while the t-Boc protecting group can be removed under mild conditions, exposing the free amino group for further modification or conjugation . The hydrazide group provides an additional site for selective conjugation reactions, particularly with aldehydes .

General Use of Amino-PEG2-t-Boc-hydrazide Amino-PEG2-t-Boc-hydrazide is a PEG reagent containing an amino group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

This reagent is commonly used in bioconjugation reactions, where the amino group can react with various functional groups, while the t-Boc protecting group can be removed under mild conditions, exposing the free amino group for further modification or conjugation . The hydrazide group provides an additional site for selective conjugation reactions, particularly with aldehydes .

Safety And Hazards

Amino-PEG2-t-Boc-hydrazide is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

properties

IUPAC Name

tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O5/c1-12(2,3)20-11(17)15-14-10(16)4-6-18-8-9-19-7-5-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYFYDWDLXHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1334169-97-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334169-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401109817
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG2-t-Boc-hydrazide

CAS RN

1334169-97-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Amino-PEG2-t-Boc-hydrazide
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Reactant of Route 5
Amino-PEG2-t-Boc-hydrazide
Reactant of Route 6
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